3,5-dichloro-4-propoxy-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-DICHLORO-4-PROPOXY-N-[4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]BENZAMIDE is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes dichloro, propoxy, and tetrazolyl functional groups. These functional groups contribute to its chemical reactivity and potential utility in different domains.
Preparation Methods
The synthesis of 3,5-DICHLORO-4-PROPOXY-N-[4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]BENZAMIDE involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically starts with the preparation of the core benzamide structure, followed by the introduction of the dichloro and propoxy groups. The tetrazolyl group is then added through a cyclization reaction involving azide precursors. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure conditions .
Chemical Reactions Analysis
3,5-DICHLORO-4-PROPOXY-N-[4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]BENZAMIDE undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The dichloro groups in the compound can undergo nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles such as hydroxyl or amino groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium hydroxide. .
Scientific Research Applications
3,5-DICHLORO-4-PROPOXY-N-[4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]BENZAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying biochemical pathways and interactions.
Industry: Used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 3,5-DICHLORO-4-PROPOXY-N-[4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]BENZAMIDE involves its interaction with specific molecular targets. The tetrazolyl group is known to interact with enzyme active sites, potentially inhibiting or modifying enzyme activity. The dichloro and propoxy groups contribute to the compound’s overall reactivity and ability to form stable complexes with target molecules. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Compared to other similar compounds, 3,5-DICHLORO-4-PROPOXY-N-[4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]BENZAMIDE stands out due to its unique combination of functional groups. Similar compounds include:
3,5-Dichloro-4-propoxybenzamide: Lacks the tetrazolyl group, resulting in different reactivity and applications.
4-Propoxy-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide:
3,5-Dichloro-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide: Lacks the propoxy group, leading to variations in its reactivity and applications.
These comparisons highlight the uniqueness of 3,5-DICHLORO-4-PROPOXY-N-[4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]BENZAMIDE and its potential advantages in various research and industrial applications.
Properties
Molecular Formula |
C17H15Cl2N5O2 |
---|---|
Molecular Weight |
392.2 g/mol |
IUPAC Name |
3,5-dichloro-4-propoxy-N-[4-(tetrazol-1-yl)phenyl]benzamide |
InChI |
InChI=1S/C17H15Cl2N5O2/c1-2-7-26-16-14(18)8-11(9-15(16)19)17(25)21-12-3-5-13(6-4-12)24-10-20-22-23-24/h3-6,8-10H,2,7H2,1H3,(H,21,25) |
InChI Key |
IGWSGVLYWLNLBG-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C(C=C(C=C1Cl)C(=O)NC2=CC=C(C=C2)N3C=NN=N3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.